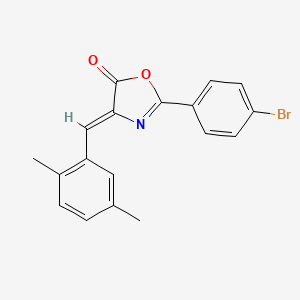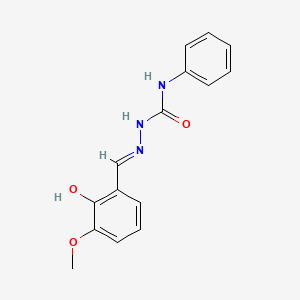
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione, also known as EBDI, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of indene-1,3-diones and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of inflammatory enzymes, such as COX-2 and iNOS. 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has also been found to induce apoptosis in cancer cells and to inhibit the replication of viral particles.
Advantages and Limitations for Lab Experiments
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be easily controlled. 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione also exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. One area of interest is the investigation of its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has also been suggested as a potential drug candidate for the treatment of viral infections, such as COVID-19. Further studies are needed to elucidate the mechanism of action of 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione and to optimize its pharmacological properties for use in clinical applications.
Synthesis Methods
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethoxybenzaldehyde with 2-oxo-2-phenylacetic acid, followed by cyclization to form the indene-1,3-dione core. The final step involves the alkylation of the indene-1,3-dione with 4-ethoxybenzyl chloride to yield 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione.
Scientific Research Applications
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has also been investigated for its potential use as an antioxidant and in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-2-phenacylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c1-2-30-20-14-12-18(13-15-20)16-26(17-23(27)19-8-4-3-5-9-19)24(28)21-10-6-7-11-22(21)25(26)29/h3-15H,2,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLOVGOQOYIRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethoxyphenyl)methyl]-2-phenacylindene-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-dimethyl-4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6088762.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6088767.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}propanamide](/img/structure/B6088771.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088774.png)
![3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6088778.png)


![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B6088800.png)
![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6088802.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B6088811.png)
![4-(2-fluorobenzyl)-3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6088826.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-propanesulfonamide](/img/structure/B6088830.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6088846.png)